N-(propan-2-yl)-2-[4-(quinolin-4-yl)piperazin-1-yl]propanamide
Description
N-(propan-2-yl)-2-[4-(quinolin-4-yl)piperazin-1-yl]propanamide is a synthetic organic compound that features a quinoline moiety linked to a piperazine ring, which is further connected to a propanamide group. Compounds with such structures are often explored for their potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Properties
Molecular Formula |
C19H26N4O |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-propan-2-yl-2-(4-quinolin-4-ylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C19H26N4O/c1-14(2)21-19(24)15(3)22-10-12-23(13-11-22)18-8-9-20-17-7-5-4-6-16(17)18/h4-9,14-15H,10-13H2,1-3H3,(H,21,24) |
InChI Key |
ICSRSVQFIPLSQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C(C)N1CCN(CC1)C2=CC=NC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)-2-[4-(quinolin-4-yl)piperazin-1-yl]propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Piperazine Ring Formation: The piperazine ring can be introduced by reacting the quinoline derivative with ethylenediamine.
Amide Bond Formation: The final step involves the formation of the amide bond by reacting the piperazine-quinoline intermediate with isopropylamine and a suitable carboxylic acid derivative under amide coupling conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)-2-[4-(quinolin-4-yl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The nitro group (if present) on the quinoline ring can be reduced to an amine.
Substitution: Halogenation or alkylation reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkyl halides.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving quinoline and piperazine derivatives.
Medicine: Potential therapeutic agent for treating infections, cancer, and inflammatory diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(propan-2-yl)-2-[4-(quinolin-4-yl)piperazin-1-yl]propanamide would depend on its specific biological target. Generally, compounds with quinoline and piperazine structures can interact with DNA, enzymes, or receptors, leading to inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A quinoline derivative used as an antimalarial drug.
Piperazine: A simple piperazine compound used as an anthelmintic.
Quinacrine: Another quinoline derivative with antimalarial and anticancer properties.
Uniqueness
N-(propan-2-yl)-2-[4-(quinolin-4-yl)piperazin-1-yl]propanamide is unique due to its specific combination of quinoline and piperazine moieties, which may confer distinct pharmacological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
